Isopropylcarbamic chloride
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Overview
Description
Isopropylcarbamic chloride, with the chemical formula C₄H₈ClNO, is a compound used in various chemical reactions and industrial applications. It is known for its reactivity and is often utilized in the synthesis of other chemical compounds. The compound is typically stored under an inert atmosphere and at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylcarbamic chloride can be synthesized through the reaction of isopropylamine with phosgene. The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
Isopropylamine+Phosgene→Isopropylcarbamic chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction between isopropylamine and phosgene is carefully monitored. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Isopropylcarbamic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form isopropylamine and carbon dioxide.
Decomposition: At elevated temperatures, it can decompose to form isopropyl isocyanate and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols and amines, which react with this compound to form carbamates.
Water: For hydrolysis reactions.
Heat: For decomposition reactions.
Major Products:
Substituted Carbamates: Formed from substitution reactions.
Isopropylamine and Carbon Dioxide: Formed from hydrolysis.
Isopropyl Isocyanate and Hydrogen Chloride: Formed from decomposition.
Scientific Research Applications
Isopropylcarbamic chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of carbamates and other organic compounds.
Biology: In the modification of biomolecules for research purposes.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism by which isopropylcarbamic chloride exerts its effects involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is utilized in the synthesis of a wide range of chemical compounds .
Comparison with Similar Compounds
Methylcarbamic Chloride: Similar in structure but with a methyl group instead of an isopropyl group.
Ethylcarbamic Chloride: Contains an ethyl group instead of an isopropyl group.
Tert-Butylcarbamic Chloride: Contains a tert-butyl group instead of an isopropyl group.
Uniqueness: Isopropylcarbamic chloride is unique due to its specific reactivity profile and the steric effects imparted by the isopropyl group. This makes it particularly useful in certain synthetic applications where other carbamic chlorides may not be as effective .
Properties
IUPAC Name |
N-propan-2-ylcarbamoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPXPCGVNXPRLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506743 |
Source
|
Record name | Propan-2-ylcarbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38955-43-0 |
Source
|
Record name | Propan-2-ylcarbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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